molecular formula C15H9Br2N B8575846 3,6-Dibromo-9-(prop-2-YN-1-YL)-9H-carbazole CAS No. 105729-54-2

3,6-Dibromo-9-(prop-2-YN-1-YL)-9H-carbazole

Cat. No. B8575846
Key on ui cas rn: 105729-54-2
M. Wt: 363.05 g/mol
InChI Key: QQIKLOBTAMDQGZ-UHFFFAOYSA-N
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Patent
US04743659

Procedure details

Sodium amide (7.73 g, 0.198 mole) was carefully added to a suspension of 3,6-dibromocarbazole (54.7 g, 0.168 mole) in liquid ammonia (ca. 600 ml.) under argon atmosphere. After solution occurred, propargyl bromide (20.2 g, 0.170 mole) in toluene was added dropwise to the solution over 25 minute period. The reaction mixture was stirred for an additional 100 minutes, and the ammonia was allowed to evaporate. The resultant solid was washed with water and recrystallized from ethanol to give 39 g (63% yield) tan needles, mp 193°-194°. This solid gave an infrared spectrum with significant features at 3290, 2120, 870, 830, 800, and 790 cm-1.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
54.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:9]3[C:14]([C:15]=2[CH:16]=1)=[CH:13][C:12]([Br:17])=[CH:11][CH:10]=3.N.[CH2:19](Br)[C:20]#[CH:21]>C1(C)C=CC=CC=1>[CH2:21]([N:8]1[C:7]2[CH:6]=[CH:5][C:4]([Br:3])=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([Br:17])[CH:13]=2)[C:20]#[CH:19] |f:0.1|

Inputs

Step One
Name
Quantity
7.73 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
54.7 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
600 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 100 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
WASH
Type
WASH
Details
The resultant solid was washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
C(C#C)N1C2=CC=C(C=C2C=2C=C(C=CC12)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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